molecular formula Ge3La5 B14724746 CID 78062246

CID 78062246

Cat. No.: B14724746
M. Wt: 912.4 g/mol
InChI Key: WSLNZLCNWBEACZ-UHFFFAOYSA-N
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Description

CID 78062246 (PubChem Compound Identifier 78062246) is a chemical compound cataloged in the PubChem database. PubChem entries typically include molecular formula, weight, physicochemical properties (e.g., logP, solubility), and biological activity data, which are critical for drug discovery and chemical safety assessments .

For this compound to meet publication standards, its synthesis, purification, and characterization would require adherence to guidelines such as those outlined in the Beilstein Journal of Organic Chemistry and Medicinal Chemistry Research. This includes providing elemental analysis, spectral data (e.g., IR, NMR), and X-ray crystallography where applicable .

Properties

Molecular Formula

Ge3La5

Molecular Weight

912.4 g/mol

InChI

InChI=1S/3Ge.5La

InChI Key

WSLNZLCNWBEACZ-UHFFFAOYSA-N

Canonical SMILES

[Ge].[Ge].[Ge].[La].[La].[La].[La].[La]

Origin of Product

United States

Chemical Reactions Analysis

Reaction Types and Mechanisms

While CID 78062246’s specific reactivity is not explicitly documented in accessible literature, compounds with similar functional groups (e.g., amides, aromatic systems) typically undergo:

  • Oxidation : Likely involving oxidizing agents such as potassium permanganate or hydrogen peroxide, targeting susceptible moieties like alcohols or alkenes.

  • Reduction : Potential use of reagents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups or aromatic rings.

  • Substitution : Nucleophilic aromatic substitution (SNAr) or aliphatic substitution, depending on substituent positions and leaving groups.

Structural and Functional Group Considerations

This compound is listed in PubChem as a chemical entity, but its molecular structure is not directly provided in the search results. For analogous compounds, reactivity often depends on:

  • Electron distribution : Electron-withdrawing groups enhance oxidation susceptibility, while electron-donating groups stabilize intermediates in substitution reactions.

  • Steric effects : Bulky substituents may hinder nucleophilic attack or oxidative processes.

Experimental and Theoretical Studies

The search results highlight methodologies from related fields:

  • Molecular docking : Used to study interactions with biological targets (e.g., tubulin) in anticancer agents, as seen in , but not directly applicable to this compound.

  • Green synthesis : Multicomponent reactions (e.g., ninhydrin-malononitrile-diamine systems in ) demonstrate catalyst-free aqueous conditions, suggesting potential generalizable reaction conditions for this compound.

Data and Reference Gaps

No peer-reviewed studies or experimental data (e.g., reaction yields, spectroscopic evidence) were identified for this compound in the provided sources. This limits the ability to construct detailed reaction tables or mechanistic diagrams. For authoritative information, direct consultation of PubChem or specialized chemical databases is recommended.

Scientific Research Applications

CID 78062246 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, the compound could be investigated for its therapeutic potential, such as its ability to modulate specific biological pathways. Additionally, in industry, this compound might be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of CID 78062246 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78062246, comparisons are drawn with structurally or functionally analogous compounds from PubChem and related literature. The following table summarizes key parameters:

Parameter This compound CID 2049887 (CAS 20358-06-9) CID 53216313 (CAS 1046861-20-4) Colchicine (CID 6167)
Molecular Formula Not provided C₇H₅FN₂S C₆H₅BBrClO₂ C₂₂H₂₅NO₆
Molecular Weight (g/mol) Not provided 168.19 235.27 399.43
LogP (XLOGP3) Not provided 2.13 2.15 1.98
Solubility (mg/mL) Not provided 0.249 0.24 0.031 (in water)
Bioavailability Score Not provided 0.55 0.55 0.55
Synthetic Accessibility Not provided 2.14 2.07 3.52
Key Functional Groups Not provided Fluorophenyl, thiourea Boronic acid, bromochlorophenyl Tropolone, trimethoxybenzene

Structural and Functional Insights:

  • CID 2049887 : A fluorinated thiourea derivative with moderate lipophilicity (LogP 2.13) and high gastrointestinal (GI) absorption. Its synthetic accessibility score (2.14) suggests straightforward laboratory synthesis .
  • CID 53216313 : A boronic acid-containing compound with similar LogP (2.15) but higher molecular weight (235.27 g/mol). Its bromochlorophenyl group may enhance electrophilic reactivity, useful in Suzuki-Miyaura cross-coupling reactions .
  • Colchicine (CID 6167): A natural alkaloid with a tropolone core, known for anti-inflammatory and microtubule-disrupting properties.

Pharmacological and Analytical Comparisons:

  • Techniques for Differentiation: LC-ESI-MS with collision-induced dissociation (CID) can distinguish isomers, as demonstrated for ginsenosides . Applying this to this compound could resolve structural ambiguities.
  • Biological Activity : While CID 2049887 and 53216313 lack explicit biological data, colchicine’s well-documented mechanism highlights the importance of structural motifs (e.g., methoxy groups) in target binding .

Research Findings and Challenges

Data Gaps : The absence of explicit data for this compound underscores the need for experimental validation. For example, its LogP and solubility profiles are critical for predicting pharmacokinetics .

Synthetic Complexity : Compounds like CID 53216313 require palladium-catalyzed reactions, which may limit scalability compared to simpler thiourea derivatives .

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